N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
The compound N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide is an example of the N,N-bidentate directing group . It possesses two nitrogen (N) atoms separated by two carbons .
Synthesis Analysis
The title compound is synthesized . It represents an example of the N,N-bidentate directing group .Molecular Structure Analysis
The compound possesses two nitrogen (N) atoms separated by two carbons . It represents an example of the N,N-bidentate directing group .Chemical Reactions Analysis
The title compound was synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole . The compound was characterized by various spectroscopic methods .Physical and Chemical Properties Analysis
The compound possesses two nitrogen (N) atoms separated by two carbons .Scientific Research Applications
Synthesis and Antitumor Activity
One area of research has involved the synthesis of derivatives of benzothiazole and imidazole compounds and evaluating their antitumor activities. For example, a study by Yurttaş, Tay, and Demirayak (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, including the evaluation of their potential antitumor activity against human tumor cell lines. These compounds were found to exhibit considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antioxidant Properties
Research by Gullapelli, Thupurani, and Brahmeshwari (2014) focused on the synthesis of pyrimidine derivatives based on 2-(4-aminophenyl)benzimidazole, which were tested for antibacterial activity. These studies are essential for developing new antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Furthermore, Koppireddi et al. (2013) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for anti-inflammatory and antioxidant activities. Some compounds exhibited good antioxidant activity and anti-inflammatory properties, suggesting their potential therapeutic applications (Koppireddi et al., 2013).
Metabolic Stability Improvement
Stec et al. (2011) investigated the structural modifications of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors to improve their metabolic stability. This research is crucial for the development of more stable and effective therapeutic agents (Stec et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-25-14-6-4-5-13(11-14)23-10-9-20-19(23)26-12-17(24)22-18-21-15-7-2-3-8-16(15)27-18/h2-11H,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFHBZLHJRITNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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